molecular formula C8H8N4O B372809 4-Hydrazino[1,8]naphthyridin-2-ol CAS No. 59514-94-2

4-Hydrazino[1,8]naphthyridin-2-ol

Cat. No.: B372809
CAS No.: 59514-94-2
M. Wt: 176.18g/mol
InChI Key: QCMHRADDWLKWTK-UHFFFAOYSA-N
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Description

4-Hydrazino[1,8]naphthyridin-2-ol is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a hydrazino group (-NH-NH2) attached to the naphthyridine ring system. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazino[1,8]naphthyridin-2-ol typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . One common method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation, resulting in the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and use of continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazino[1,8]naphthyridin-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can modify the hydrazino group to form different functional groups.

    Substitution: The hydrazino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

4-Hydrazino[1,8]naphthyridin-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydrazino[1,8]naphthyridin-2-ol involves its interaction with molecular targets and pathways within biological systems. The hydrazino group can form hydrogen bonds and interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the naphthyridine ring .

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: A parent compound with similar structural features but lacking the hydrazino group.

    2-Amino-1,8-naphthyridine: Contains an amino group instead of a hydrazino group.

    4-Amino-1,8-naphthyridine: Similar structure with an amino group at the 4-position.

Uniqueness

4-Hydrazino[1,8]naphthyridin-2-ol is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-hydrazinyl-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-12-6-4-7(13)11-8-5(6)2-1-3-10-8/h1-4H,9H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMHRADDWLKWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C=C2NN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701278671
Record name 4-Hydrazinyl-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59514-94-2
Record name 4-Hydrazinyl-1,8-naphthyridin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59514-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinyl-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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